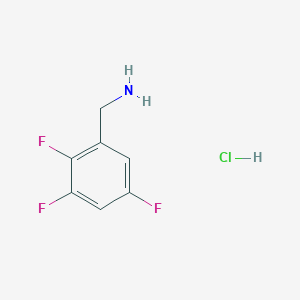

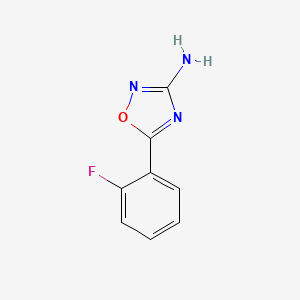

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out a one-step reaction under acidic conditions .Aplicaciones Científicas De Investigación

Solid-State Acetylation

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine, a compound with ambident reactivity, has been studied in solid-state acetylation reactions. These reactions result in various derivatives, exhibiting anisotropic behavior on different crystal facets. This characteristic indicates potential applications in material science, especially in the development of anisotropic materials (Dymshits & Rublewa, 1996).

Anticancer Properties

Research has explored the synthesis of novel amine derivatives of this compound for potential use as anticancer agents. In vitro studies have shown significant cytotoxicity against human cancer cell lines, indicating its promise in cancer therapy research (Vinayak, Sudha, & Lalita, 2017).

Photoreactivity and Synthesis Applications

The photochemistry of fluorinated oxadiazoles, including derivatives of this compound, has been studied for the synthesis of various fluorinated structures. This includes the formation of 1,2,4-triazoles and 1,3,4-oxadiazoles through photolytic reactions, underlining the compound's utility in organic synthesis (Pace et al., 2004).

Antimicrobial Properties

Studies have focused on synthesizing derivatives of this compound with antimicrobial properties. These derivatives have shown significant activity against a broad spectrum of bacterial and fungal strains, suggesting its potential in developing new antimicrobial agents (Parikh & Joshi, 2014).

Molecular Rearrangements and Synthetic Methodologies

Research into the photochemistry of 1,2,4-oxadiazoles, including 5-(2-Fluorophenyl) derivatives, has provided insights into molecular rearrangements and potential synthetic methodologies for various heterocyclic compounds. This research broadens the understanding of chemical reactions under specific conditions, useful for organic chemistry and material science (Buscemi, Vivona, & Caronna, 1996).

Liquid Crystalline Properties

The liquid crystalline properties of 1,3,4-oxadiazole-based compounds, including 5-(2-Fluorophenyl) derivatives, have been studied, revealing their potential in the field of liquid crystal technology. This research is significant for developing new materials for displays and other optical applications (Zhu et al., 2009).

Mecanismo De Acción

Target of Action

It is structurally similar to ataluren , which targets nonsense mutations . Ataluren is used to treat Duchenne Muscular Dystrophy in patients whose disease is caused by a specific genetic defect (a ‘nonsense mutation’) in the dystrophin gene .

Mode of Action

Considering its structural similarity to ataluren , it might enable ribosomal readthrough of mRNA containing premature stop codons that would otherwise result in premature termination of protein chains .

Biochemical Pathways

Based on its similarity to ataluren , it might be involved in the process of protein synthesis where it could potentially influence the translation process at the level of mRNA.

Pharmacokinetics

Considering its structural similarity to ataluren , it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Ataluren is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 h after oral administration . The plasma protein binding of Ataluren is 80% in healthy subjects . It is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

Based on its similarity to ataluren , it might enable the production of full-length, functional proteins in cases where a nonsense mutation would otherwise lead to the production of a truncated, non-functional protein .

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFDQXJDLOGJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

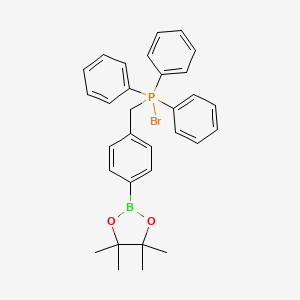

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

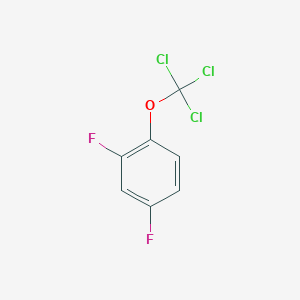

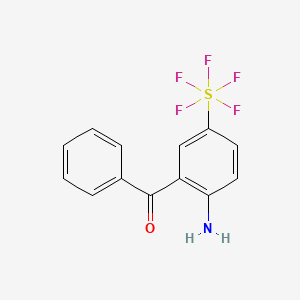

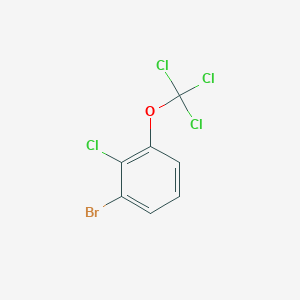

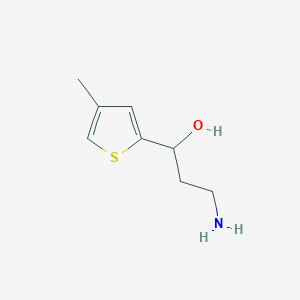

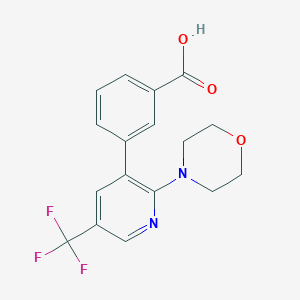

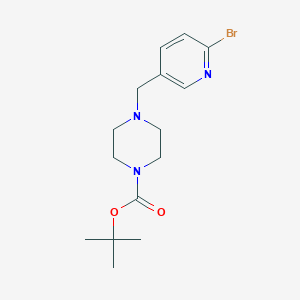

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)